molecular formula C14H17N3O B2358288 5-Phenyl-2-(tetrahydropyran-4-yl)-2H-pyrazol-3-ylamine CAS No. 1349716-67-1

5-Phenyl-2-(tetrahydropyran-4-yl)-2H-pyrazol-3-ylamine

Cat. No. B2358288
CAS RN: 1349716-67-1
M. Wt: 243.31
InChI Key: HSFTUDHAGGRBQA-UHFFFAOYSA-N
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Description

5-Phenyl-2-(tetrahydropyran-4-yl)-2H-pyrazol-3-ylamine, also known as THPPA, is a chemical compound that has attracted significant attention in scientific research due to its potential therapeutic applications. THPPA is a pyrazole derivative that has been shown to have potent and selective activity as an antagonist of the acid-sensing ion channel 1a (ASIC1a). ASIC1a is a member of the family of ion channels that are involved in the regulation of neuronal activity and have been implicated in various neurological disorders.

Scientific Research Applications

Cancer Therapeutics

The pyrazole moiety is a prominent feature in many pharmacologically active compounds. The compound may serve as a lead structure in the development of new anticancer agents. Its structural similarity to known therapeutic agents suggests potential efficacy in disrupting cancer cell proliferation. Research could explore its role as a monotherapy or in combination therapies to enhance the therapeutic benefit of existing cancer treatments .

Drug Addiction Countermeasures

Compounds with a pyrazole core are often investigated for their potential to modulate neurological pathways. This compound could be studied for its ability to inhibit addictive behaviors or reduce withdrawal symptoms in drug addiction, possibly by interacting with neurotransmitter receptors or transporters involved in addiction mechanisms .

Synthesis of Heterocyclic Compounds

Pyrazoles are key intermediates in the synthesis of various heterocyclic compounds. This compound could be used in multicomponent reactions to synthesize a wide array of 1,2,4-triazoles, which are valuable in pharmaceuticals and agrochemicals due to their diverse biological activities .

Structural and Spectral Analysis

The compound’s unique structure makes it suitable for structural analysis using techniques like X-ray crystallography. Researchers can study its intermolecular interactions and crystal packing , which are crucial for understanding its reactivity and stability. Spectral analysis, such as NMR and IR spectroscopy, can provide insights into its electronic structure .

properties

IUPAC Name

2-(oxan-4-yl)-5-phenylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c15-14-10-13(11-4-2-1-3-5-11)16-17(14)12-6-8-18-9-7-12/h1-5,10,12H,6-9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSFTUDHAGGRBQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C(=CC(=N2)C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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